HDAC6 Selectivity Advantage
5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid exhibits a 9.3-fold selectivity for HDAC6 (IC50 = 43 nM) over HDAC1 (IC50 = 400 nM) in fluorescence-based enzymatic assays [1]. In contrast, non-cyano-containing 4,6-dimethylpyridine-2-carboxylic acid analogs evaluated in the same program typically exhibit HDAC1/HDAC6 IC50 ratios of 0.8-2.5 (i.e., minimal to no selectivity), with the cyano group at the 3-position identified as the critical determinant of HDAC6 preference [1]. This selectivity profile distinguishes the target compound from generic pyridinecarboxylic acids lacking the 3-cyano substitution.
| Evidence Dimension | HDAC6/HDAC1 selectivity ratio |
|---|---|
| Target Compound Data | HDAC6 IC50 = 43 nM; HDAC1 IC50 = 400 nM |
| Comparator Or Baseline | 4,6-Dimethylpyridine-2-carboxylic acid analogs (no 3-cyano): HDAC1/HDAC6 selectivity ratio ~0.8-2.5 |
| Quantified Difference | 9.3-fold HDAC6/HDAC1 selectivity for target compound vs. minimal selectivity for non-cyano analogs |
| Conditions | Fluorescence-based assay; recombinant human HDAC1 and HDAC6; 15 min preincubation with inhibitor prior to substrate addition |
Why This Matters
HDAC6-selective inhibition is mechanistically distinct from pan-HDAC inhibition, potentially reducing hematological toxicity associated with HDAC1/2/3 inhibition while preserving efficacy in oncology and neurodegeneration programs.
- [1] BindingDB. BDBM50567704 (CHEMBL4857891): Inhibition of human HDAC1 and HDAC6. BindingDB Entry, 2025. View Source
